2'-methyl-1H,2'H-3,3'-bipyrazole

Description

Chemical Identity:

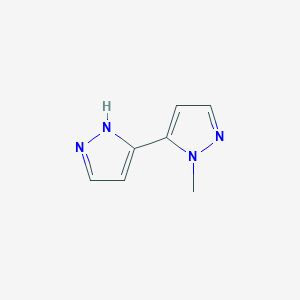

2'-Methyl-1H,2'H-3,3'-bipyrazole (CAS: 1006334-22-0) is a heterocyclic compound with the molecular formula C₇H₈N₄ and a molecular weight of 148.17 g/mol . Its structure consists of two pyrazole rings linked at the 3,3'-positions, with a methyl group substituted at the 2'-position of one pyrazole moiety.

Analytical techniques like NMR, IR spectroscopy, and mass spectrometry are commonly employed for characterization .

Applications: The compound is marketed for R&D and commercial use, particularly in pharmaceuticals and agrochemicals, owing to the pyrazole backbone’s versatility .

Properties

IUPAC Name |

1-methyl-5-(1H-pyrazol-5-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7(3-5-9-11)6-2-4-8-10-6/h2-5H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCLTXSMCNJKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307067 | |

| Record name | 1′-Methyl-3,5′-bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-22-0 | |

| Record name | 1′-Methyl-3,5′-bi-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′-Methyl-3,5′-bi-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-methyl-1H,2’H-3,3’-bipyrazole typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of 2’-methyl-1H,2’H-3,3’-bipyrazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2’-Methyl-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce pyrazoline derivatives .

Scientific Research Applications

2’-Methyl-1H,2’H-3,3’-bipyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyrazole-based ligands and catalysts.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases. It is studied for its ability to interact with specific biological targets and pathways.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2’-methyl-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Bipyrazole Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

Energetic and Thermal Properties

Energetic Derivatives :

Thermal Stability :

Biological Activity

2'-Methyl-1H,2'H-3,3'-bipyrazole is a heterocyclic compound characterized by its dual pyrazole rings and a methyl group at the 2' position. This structural configuration is significant as it influences the compound's biological activities, which have been the subject of various studies focusing on its potential therapeutic applications.

The molecular formula of this compound is C₇H₈N₄, and it is synthesized through reactions involving pyrazole derivatives. Common synthetic routes include reactions with hydrazine hydrate under acidic conditions at elevated temperatures.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential against various microbial strains. Studies have demonstrated its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species.

- Anticancer Properties : Investigations into its anticancer effects reveal that this compound may inhibit cell proliferation in several cancer cell lines. Its mechanism appears to involve the modulation of specific signaling pathways related to cell growth and apoptosis .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in cancer progression. This inhibition may lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to various enzymes and receptors, altering their activity and leading to downstream biological effects. For instance, its role in inhibiting enzymes associated with cell proliferation suggests a direct impact on cancer cell survival mechanisms .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Screening : A study assessed the antimicrobial properties of this compound against a panel of bacterial and fungal pathogens. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Candida albicans.

- Cytotoxicity Assays : In vitro assays using MTT and colony-forming techniques evaluated the cytotoxicity of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound compared to other bipyrazoles, a comparison with structurally similar compounds is useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methyl group at 2' position | Antimicrobial, anticancer |

| 3,3'-Bipyrazole | No methyl group | Limited biological activity |

| 4,4'-Dinitro-1H,1'H-3,3'-bipyrazole | Nitro groups present | Enhanced cytotoxicity |

| 1,1’-Dimethyl-3,3’-bipyrazole | Methyl groups on both rings | Altered reactivity and selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.